Ethyl [(3,4-dimethoxyphenyl)amino](oxo)acetate
Description
Ethyl (3,4-dimethoxyphenyl)aminoacetate is an ethyl ester derivative featuring a 3,4-dimethoxyphenylamino group attached to an oxoacetate backbone. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for developing receptor antagonists and antioxidants. Its structure combines electron-donating methoxy groups with a reactive oxoacetate moiety, enabling diverse chemical modifications and biological interactions .
Properties
IUPAC Name |
ethyl 2-(3,4-dimethoxyanilino)-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-8-5-6-9(16-2)10(7-8)17-3/h5-7H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKNINRETCQHQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl (3,4-dimethoxyphenyl)aminoacetate can be achieved through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl (3,4-dimethoxyphenyl)aminoacetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines.
Scientific Research Applications
Ethyl (3,4-dimethoxyphenyl)aminoacetate is widely used in scientific research, particularly in the fields of chemistry and biology. In chemistry, it serves as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis . In biology, it is used in proteomics research to study protein interactions and functions .
Mechanism of Action
The mechanism of action of Ethyl (3,4-dimethoxyphenyl)aminoacetate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight | Key References |
|---|---|---|---|---|
| Ethyl (3,4-dimethoxyphenyl)aminoacetate | 3,4-dimethoxy | C12H15NO5 | 253.25 | |
| Ethyl (3-fluoro-4-methylphenyl)aminoacetate | 3-fluoro, 4-methyl | C11H12FNO3 | 225.22 | |
| Ethyl (4-methoxy-2-nitrophenyl)aminoacetate | 4-methoxy, 2-nitro | C11H12N2O6 | 268.23 | |
| Ethyl (2,4-dimethoxyphenyl)aminoacetate | 2,4-dimethoxy | C12H15NO5 | 253.25 | |
| Ethyl (4-ethoxyphenyl)aminoacetate | 4-ethoxy | C12H15NO4 | 237.25 | |
| Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate | 3,4-dichloro | C10H8Cl2O3 | 247.08 |
Key Observations :
Key Observations :
Biological Activity
Ethyl (3,4-dimethoxyphenyl)aminoacetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article synthesizes research findings on its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Ethyl (3,4-dimethoxyphenyl)aminoacetate is characterized by the presence of an ethyl ester group, a dimethoxyphenyl moiety, and an amino group linked to an oxoacetate structure. Its molecular formula is , with a molecular weight of approximately 281.308 g/mol . The unique structural attributes contribute to its reactivity and biological activity.
The biological activity of Ethyl (3,4-dimethoxyphenyl)aminoacetate is believed to stem from its interaction with specific molecular targets within cells. The compound may function as a nucleophile or electrophile , allowing it to participate in various biochemical pathways. It has been shown to modulate enzyme activity and receptor interactions, which can lead to therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that Ethyl (3,4-dimethoxyphenyl)aminoacetate exhibits significant antimicrobial properties . In vitro studies have demonstrated its effectiveness against several bacterial strains, including multidrug-resistant (MDR) pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit critical metabolic pathways is hypothesized as a mechanism for its antimicrobial effect .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects . Studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), potentially making it useful in treating inflammatory conditions .
Case Studies and Research Findings
Several studies have investigated the biological activity of Ethyl (3,4-dimethoxyphenyl)aminoacetate:
- Study 1 : A screening assay conducted on various compounds indicated that Ethyl (3,4-dimethoxyphenyl)aminoacetate showed promising results in inhibiting the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence. The compound demonstrated a concentration-dependent inhibition pattern at doses as low as 25 μM .
- Study 2 : In another investigation focusing on cancer cells, Ethyl (3,4-dimethoxyphenyl)aminoacetate was found to preferentially kill MDR cancer cells through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Comparative Biological Activity
To better understand the efficacy of Ethyl (3,4-dimethoxyphenyl)aminoacetate compared to similar compounds, the following table summarizes key findings:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
|---|---|---|---|
| Ethyl (3,4-dimethoxyphenyl)aminoacetate | High | Moderate | Effective against MDR pathogens |
| Ethyl (3,5-dimethoxyphenyl)aminoacetate | Moderate | High | Unique structural features enhance activity |
| Ethyl (2,5-dimethoxyphenyl)aminoacetate | Low | Moderate | Less effective than 3,4-substituted analogs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
